molecular formula C9H14N2 B13070012 2-Methyl-6-propylpyridin-3-amine

2-Methyl-6-propylpyridin-3-amine

Cat. No.: B13070012
M. Wt: 150.22 g/mol
InChI Key: VGQHPSQFFIMESD-UHFFFAOYSA-N
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Description

2-Methyl-6-propylpyridin-3-amine is a pyridine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of both methyl and propyl groups on the pyridine ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-propylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with propylboronic acid under mild conditions to yield the desired compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol can efficiently produce 2-methylpyridines .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-propylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-propylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-propylpyridin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes or receptors. The exact mechanism can vary depending on the specific application and target. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-Methyl-6-propylpyridin-3-amine can be compared with other pyridine derivatives such as:

The uniqueness of this compound lies in its combination of methyl and propyl groups, which confer distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-methyl-6-propylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-3-4-8-5-6-9(10)7(2)11-8/h5-6H,3-4,10H2,1-2H3

InChI Key

VGQHPSQFFIMESD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(C=C1)N)C

Origin of Product

United States

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